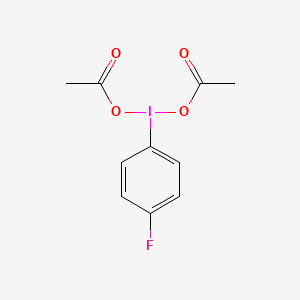
Bis(acetyloxy)(4-fluorophenyl)-lambda~3~-iodane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)-l3-iodanediyl diacetate is a hypervalent iodine compound that has gained significant attention in organic chemistry due to its unique properties and versatile applications. This compound is known for its ability to act as an oxidizing agent, making it valuable in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)-l3-iodanediyl diacetate typically involves the reaction of 4-fluoroiodobenzene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-Fluoroiodobenzene+Acetic Anhydride→(4-Fluorophenyl)-l3-iodanediyl diacetate
Industrial Production Methods
In industrial settings, the production of (4-Fluorophenyl)-l3-iodanediyl diacetate involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)-l3-iodanediyl diacetate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with (4-Fluorophenyl)-l3-iodanediyl diacetate include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Solvents: Organic solvents like dichloromethane or acetonitrile are often used.
Major Products Formed
The major products formed from reactions involving (4-Fluorophenyl)-l3-iodanediyl diacetate depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the product may be a more oxidized form of the starting material.
Scientific Research Applications
(4-Fluorophenyl)-l3-iodanediyl diacetate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an oxidizing agent in various organic reactions, including C-H functionalization and heterocyclic ring construction.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: It is used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)-l3-iodanediyl diacetate involves its ability to act as an electrophilic oxidizing agent. The iodine atom in the compound is in a hypervalent state, allowing it to participate in oxidation reactions by accepting electrons from other molecules. This process involves the formation of a three-center-four-electron bond, which is characteristic of hypervalent iodine compounds .
Comparison with Similar Compounds
Similar Compounds
Phenyliodine(III) diacetate (PIDA): Another hypervalent iodine compound with similar oxidizing properties.
Iodosobenzene: Used as an oxidizing agent in organic synthesis.
Uniqueness
(4-Fluorophenyl)-l3-iodanediyl diacetate is unique due to the presence of the fluorine atom, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable tool in synthetic chemistry for achieving specific transformations that may not be possible with other hypervalent iodine compounds.
Properties
Molecular Formula |
C10H10FIO4 |
|---|---|
Molecular Weight |
340.09 g/mol |
IUPAC Name |
[acetyloxy-(4-fluorophenyl)-λ3-iodanyl] acetate |
InChI |
InChI=1S/C10H10FIO4/c1-7(13)15-12(16-8(2)14)10-5-3-9(11)4-6-10/h3-6H,1-2H3 |
InChI Key |
NOTBMCCKQGUFKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OI(C1=CC=C(C=C1)F)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















